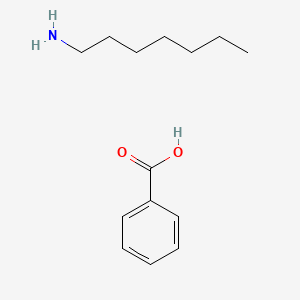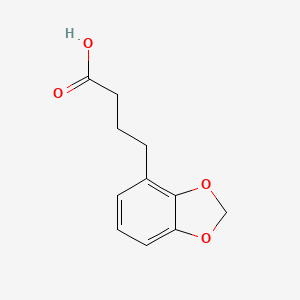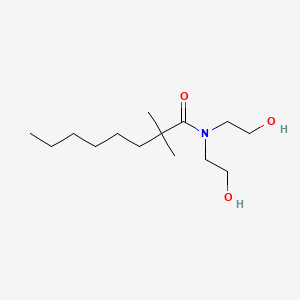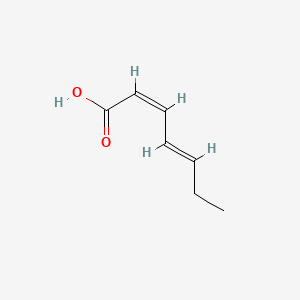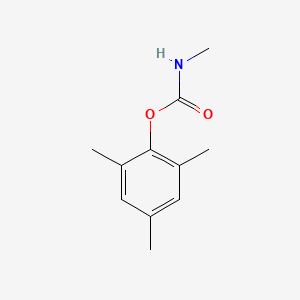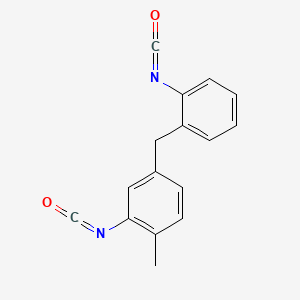
Bis((1,1'-biphenyl)-4-yl)iodochromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1,1’-biphenyl)-4-yl)iodochromium is a complex organometallic compound that features chromium as its central metal atom, coordinated with two biphenyl ligands and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,1’-biphenyl)-4-yl)iodochromium typically involves the reaction of chromium trichloride with biphenyl ligands in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The iodine atom is introduced through the reaction with an iodine-containing reagent, such as iodobenzene, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for Bis((1,1’-biphenyl)-4-yl)iodochromium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis((1,1’-biphenyl)-4-yl)iodochromium can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands around the chromium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction could produce lower oxidation state species.
Scientific Research Applications
Bis((1,1’-biphenyl)-4-yl)iodochromium has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis((1,1’-biphenyl)-4-yl)iodochromium exerts its effects involves the coordination of the biphenyl ligands to the chromium center, which stabilizes the metal and allows it to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)chromium(II) iodide
- Bis(benzene)chromium
- Chromium hexacarbonyl
Uniqueness
Bis((1,1’-biphenyl)-4-yl)iodochromium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other chromium compounds may not be as effective.
Properties
CAS No. |
85409-47-8 |
|---|---|
Molecular Formula |
C24H18CrI |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
iodochromium(2+);phenylbenzene |
InChI |
InChI=1S/2C12H9.Cr.HI/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h2*1,3-10H;;1H/q2*-1;+3;/p-1 |
InChI Key |
URBBTCWQAHDMMV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Cr+2]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


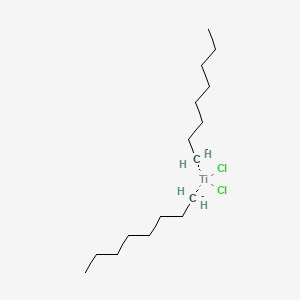
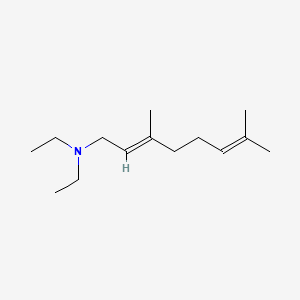

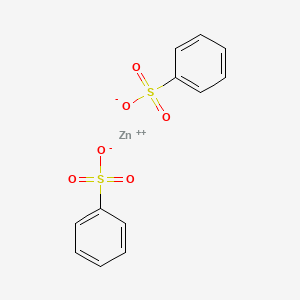


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
